1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

描述

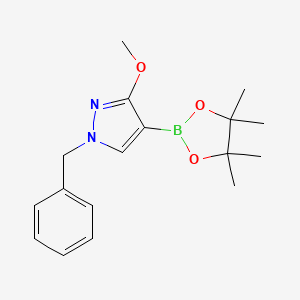

This compound features a pyrazole core substituted with a benzyl group at position 1, a methoxy group at position 3, and a pinacol boronate ester at position 4. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The benzyl and methoxy substituents modulate steric and electronic properties, influencing reactivity, solubility, and biological activity.

属性

分子式 |

C17H23BN2O3 |

|---|---|

分子量 |

314.2 g/mol |

IUPAC 名称 |

1-benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-12-20(19-15(14)21-5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 |

InChI 键 |

PQGKUCLXQJXYSH-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2OC)CC3=CC=CC=C3 |

产品来源 |

United States |

生物活性

1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a complex organic compound that exhibits unique structural features contributing to its potential biological activities. This compound integrates a pyrazole ring and a boron-containing dioxaborolane moiety, which may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 284.27 g/mol. The presence of the dioxaborolane moiety is significant as it can facilitate various chemical reactions and interactions with biological targets.

Biological Activity Overview

Research into the biological activities of this compound has been limited but promising. Preliminary studies suggest potential applications in cancer treatment and metabolic disorders due to its interaction with glucose transport mechanisms.

- Inhibition of Glucose Transporters : Similar compounds have shown efficacy in inhibiting glucose transporters (GLUTs), which are critical in cancer metabolism. For instance, KL-11743, a related compound, demonstrated potent inhibition of GLUT1/3 transporters in tumor cells . This mechanism could be relevant for this compound as well.

- Antitumor Activity : The structural similarity to other pyrazole derivatives known for antitumor properties suggests that this compound may also exhibit similar effects. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways .

Research Findings

While specific studies on this compound are scarce, related compounds provide insights into its potential biological activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| KL-11743 | Inhibits GLUT1/3; induces cell death in TCA cycle-deficient tumors | |

| Pyrazole Derivatives | Induce apoptosis in cancer cells; modulate signaling pathways |

Case Studies

Case Study 1: Antitumor Activity of Pyrazoles

A study explored various pyrazole derivatives for their antitumor activity against different cancer cell lines. Results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against breast and lung cancer cells through apoptosis induction.

Case Study 2: Metabolic Regulation

Research on boron-containing compounds has highlighted their role in metabolic regulation. The dioxaborolane moiety may enhance the compound's ability to interact with metabolic enzymes or transporters involved in glucose metabolism.

相似化合物的比较

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Common Solvents) |

|---|---|---|---|---|

| Target Compound | C17H21BN2O3 | 316.17 g/mol | 1-Benzyl, 3-Methoxy, 4-Boronate | DMF, THF, Dichloromethane |

| 1-(Oxan-2-yl)-4-boronate-1H-pyrazole | C13H21BN2O3 | 288.13 g/mol | 1-Oxan-2-yl, 4-Boronate | Water/THF mixtures |

| 1,3-Dimethyl-4-boronate-1H-pyrazole | C10H17BN2O2 | 224.07 g/mol | 1,3-Dimethyl, 4-Boronate | Ethyl Acetate, Hexane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。